Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo-fused 1,4-oxazepine core. The structure includes a 7-membered oxazepine ring with a 4-oxo group, 3,3-dimethyl substituents, and an ethyl carbamate moiety at the 7-position. Its synthesis typically involves cyclization of substituted benzodiazepine precursors or carbamate coupling reactions under controlled conditions .
Properties
IUPAC Name |
ethyl N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(18)15-9-5-6-11-10(7-9)16-12(17)14(2,3)8-20-11/h5-7H,4,8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBUNDZVCAGSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of ethyl carbamate and a suitable benzo-oxazepine precursor, followed by cyclization using a strong acid or base as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzo[b][1,4]oxazepine Family
Compounds with similar frameworks include:
- Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate (CAS: 921864-63-3): Differs by a methyl carbamate group and a 5-propyl substituent. This analog exhibits altered solubility and metabolic stability due to the shorter alkyl chain on the carbamate and the hydrophobic propyl group .
- 7-Methyl-2-(4-methylphenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3j) : Lacks the carbamate group but shares the 4-oxo and dimethyl substituents. Its biological activity is primarily driven by the aromatic substitution pattern .
Carbamate-Containing Derivatives
- Ethyl Carbamate (Urethane): A simple carbamate with carcinogenic properties. Unlike the target compound, ethyl carbamate lacks the benzoxazepine core, resulting in distinct pharmacokinetics and toxicity profiles. Studies show ethyl carbamate induces DNA adducts (e.g., N-7-(2-oxoethyl)guanine) but is less potent than its vinyl analog .
- Vinyl Carbamate: A mutagenic analog of ethyl carbamate. It exhibits 3-fold higher potency in inducing etheno-DNA adducts in liver and lung tissues, highlighting the critical role of carbamate substituents in genotoxicity .
Functional Group Modifications
- O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydroxylamine (4b): Replaces the carbamate with a hydroxylamine group.
Comparative Data Tables
Table 2: Spectroscopic Data Comparison
Key Research Findings
Toxicity Insights: Ethyl carbamate’s carcinogenicity is linked to DNA adduct formation (e.g., 1,N6-ethenodeoxyadenosine), but incorporation into a benzoxazepine scaffold may mitigate this risk by altering metabolic activation pathways .
Synthetic Accessibility : Derivatives like the methyl analog (CAS: 921864-63-3) are synthesized via similar routes but require stringent safety protocols (e.g., P210: avoid heat/open flames) due to carbamate reactivity .
Biological Activity
Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed analysis of its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzoxazepine ring , which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 274.32 g/mol. Its unique configuration allows for various interactions within biological systems.
1. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial activity . Research indicates that it may interact with specific enzymes or receptors involved in microbial metabolism, potentially inhibiting their growth. Further investigation is required to quantify its efficacy against various pathogens.
2. Anti-inflammatory Effects
The compound has been hypothesized to possess anti-inflammatory properties . Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). In vitro studies are necessary to confirm these effects and elucidate the underlying mechanisms.
3. Cytotoxicity and Antitumor Activity
Recent investigations into related compounds have shown promising results regarding cytotoxic effects on cancer cell lines. For instance, derivatives of benzoxazepine have demonstrated significant activity against human colorectal (HCT116) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent anti-proliferative effects . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential for similar biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxazepine Ring : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
- Carbamate Formation : The final step usually involves the reaction with ethyl chloroformate or similar reagents to introduce the carbamate group.
The synthesis can be optimized through various parameters such as temperature, solvent choice, and catalyst selection to enhance yield and purity .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound A | Anti-cancer (HCT116) | 34 µM | |
| Compound B | Anti-inflammatory | Not specified | |
| Compound C | Antimicrobial | Not specified |
These findings highlight the potential of benzoxazepine derivatives in drug development and underscore the need for further exploration of this compound's biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
